molecular formula C17H12F2N2O3 B2642441 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-cyanobenzoate CAS No. 1794897-49-6

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-cyanobenzoate

Cat. No. B2642441
CAS RN: 1794897-49-6
M. Wt: 330.291
InChI Key: JYLVUNWSFDIKNZ-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-cyanobenzoate, also known as DBCO-BCN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bifunctional molecule that contains both a cyclooctyne and a benzyl cyanide group, which makes it an ideal tool for bioconjugation and labeling of biomolecules.

Scientific Research Applications

Preclinical Evaluation of Antitumor Properties

A class of compounds including 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-cyanobenzoate has shown significant antitumor properties. These compounds are recognized for their selective and potent antitumor activity both in vitro and in vivo. The mechanism of action involves cytochrome P450 1A1 which metabolizes the compounds into active and inactive forms. Moreover, modifications such as isosteric replacement with fluorine atoms and conjugation with amino acids have been employed to enhance the stability and solubility of the compounds, making them potential candidates for clinical evaluation in cancer treatment (Bradshaw et al., 2002).

Role in Photodynamic Therapy

Research has been conducted on a new zinc phthalocyanine derivative that exhibits high singlet oxygen quantum yield. This derivative has been synthesized and characterized, showing promising features as a photosensitizer in photodynamic therapy, primarily due to its fluorescence properties and significant singlet oxygen quantum yield. Such characteristics make it a potential candidate for Type II photosensitizers, used in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Development of Herbicides

The compound 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, which shares structural similarities with 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-cyanobenzoate, has been synthesized and evaluated for its herbicidal activity. The study demonstrated promising results, showing potent herbicidal activity against annual weeds and good selectivity for rice under various conditions, indicating its potential as an effective herbicide (Hwang et al., 2005).

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-14-5-4-13(15(19)7-14)9-21-16(22)10-24-17(23)12-3-1-2-11(6-12)8-20/h1-7H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLVUNWSFDIKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3-cyanobenzoate

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